Hex-5-en-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

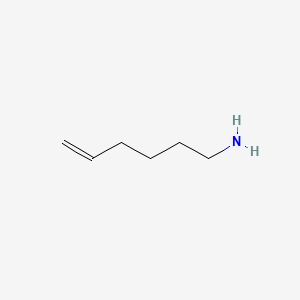

2D Structure

3D Structure

Properties

IUPAC Name |

hex-5-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-3-4-5-6-7/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICBXRYQMBKLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336451 | |

| Record name | hex-5-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34825-70-2 | |

| Record name | hex-5-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hex-5-en-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Hex-5-en-1-amine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of Hex-5-en-1-amine. This bifunctional molecule, containing both a primary amine and a terminal alkene, serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals.

Chemical Properties and Structure

This compound is a colorless liquid with the molecular formula C₆H₁₃N.[1] Its structure features a six-carbon chain with a primary amine at one terminus and a carbon-carbon double bond at the other. This unique arrangement of functional groups dictates its chemical reactivity and utility in synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃N | [2] |

| Molecular Weight | 99.17 g/mol | [2] |

| Boiling Point | 139-140 °C (at 760 mmHg) | [1] |

| Physical Form | Colorless liquid | [1] |

| Purity | ≥97.0% | [1] |

Structural Information

The structural identifiers for this compound are provided in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 34825-70-2 | [2] |

| SMILES | C=CCCCCN | [2] |

| InChI | InChI=1S/C6H13N/c1-2-3-4-5-6-7/h2H,1,3-7H2 | [2] |

| InChIKey | FICBXRYQMBKLJJ-UHFFFAOYSA-N | [2] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a reliable synthetic route is the Gabriel synthesis, starting from a suitable precursor like 6-bromo-1-hexene.[5][6]

Synthesis of 6-bromo-1-hexene (Precursor)

A common method for the preparation of 6-bromo-1-hexene is from 1,6-dibromohexane.[7]

Materials:

-

1,6-dibromohexane

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

To a stirred solution of 1,6-dibromohexane (1 equivalent) in anhydrous THF (0.1 M), add potassium tert-butoxide (1.15 equivalents) in portions over 30 minutes under an inert atmosphere (e.g., argon).[7]

-

Reflux the reaction mixture for 16 hours.[7]

-

After cooling to room temperature, quench the reaction with deionized water.[7]

-

Dilute the mixture with diethyl ether and separate the organic and aqueous layers.[7]

-

Extract the aqueous layer multiple times with diethyl ether.[7]

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by flash column chromatography on silica gel using petroleum ether as the eluent to yield 6-bromo-1-hexene as a colorless oil.[7]

Synthesis of this compound via Gabriel Synthesis

This procedure utilizes the prepared 6-bromo-1-hexene to synthesize the target primary amine.[5][8][9]

Materials:

-

6-bromo-1-hexene

-

Potassium phthalimide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (for workup, if necessary)

-

Sodium hydroxide (for workup, if necessary)

Procedure:

-

Dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add 6-bromo-1-hexene (1 equivalent) to the solution.

-

Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add ethanol to the reaction mixture, followed by hydrazine hydrate (typically 2-4 equivalents).[5]

-

Reflux the mixture until the cleavage of the phthalimide group is complete (monitor by TLC). A white precipitate of phthalhydrazide will form.[5]

-

Cool the mixture to room temperature and filter off the precipitate.

-

The filtrate contains the desired this compound. The product can be isolated by distillation or extraction. For extraction, the solvent is removed under reduced pressure, and the residue is taken up in diethyl ether and washed with water. The organic layer is then dried and concentrated.

-

Further purification can be achieved by distillation under reduced pressure.

Spectroscopic Data

¹H NMR Spectroscopy

-

~5.8 ppm: A multiplet corresponding to the vinylic proton (-CH=).

-

~5.0 ppm: Two multiplets corresponding to the terminal vinylic protons (=CH₂).

-

~2.7 ppm: A triplet corresponding to the methylene protons adjacent to the amine group (-CH₂-NH₂).

-

~2.1 ppm: A multiplet corresponding to the allylic protons (-CH₂-CH=).

-

~1.4-1.6 ppm: Multiplets corresponding to the remaining methylene protons.

-

~1.2 ppm: A broad singlet corresponding to the amine protons (-NH₂).

¹³C NMR Spectroscopy

-

~138 ppm: Signal for the internal vinylic carbon (-CH=).

-

~115 ppm: Signal for the terminal vinylic carbon (=CH₂).

-

~42 ppm: Signal for the carbon adjacent to the amine group (-CH₂-NH₂).

-

~33 ppm: Signal for the allylic carbon (-CH₂-CH=).

-

~25-32 ppm: Signals for the remaining methylene carbons.

Infrared (IR) Spectroscopy

-

~3300-3400 cm⁻¹: Two sharp to medium bands characteristic of the N-H stretching of a primary amine.

-

~3080 cm⁻¹: C-H stretching of the vinylic protons.

-

~2850-2960 cm⁻¹: C-H stretching of the aliphatic methylene groups.

-

~1640 cm⁻¹: C=C stretching of the terminal alkene.

-

~1600 cm⁻¹: N-H bending (scissoring) vibration.

-

~910 and 990 cm⁻¹: Out-of-plane C-H bending vibrations of the terminal alkene.

Mass Spectrometry

-

Molecular Ion (M⁺): A peak at m/z = 99, corresponding to the molecular weight. According to the nitrogen rule, an odd molecular weight is indicative of the presence of an odd number of nitrogen atoms.

-

Fragmentation: Alpha-cleavage is a characteristic fragmentation pathway for amines, which would result in the loss of an alkyl radical to form a stable iminium cation.

Chemical Reactivity

The bifunctional nature of this compound allows for a wide range of chemical transformations at both the amine and alkene moieties. Its terminal amine and alkene groups enable versatile functionalization, making it useful in cross-coupling reactions, polymer chemistry, and the synthesis of heterocyclic compounds.[2]

Reactions of the Amine Group

-

Acylation: Reacts with acyl chlorides or anhydrides to form amides.

-

Alkylation: Can undergo further alkylation, although this can lead to over-alkylation to secondary and tertiary amines.

-

Reductive Amination: Can be used as the amine component in reductive amination reactions with aldehydes and ketones.

-

Diazotization: Reaction with nitrous acid can lead to the formation of a diazonium salt, which is unstable for primary aliphatic amines and would likely lead to a mixture of elimination and substitution products.

Reactions of the Alkene Group

-

Hydrohalogenation: Addition of H-X across the double bond.

-

Hydration: Addition of water, typically acid-catalyzed, to form an alcohol.

-

Halogenation: Addition of X₂ (e.g., Br₂, Cl₂) to form a dihalide.

-

Hydrogenation: Reduction of the double bond to an alkane using a catalyst (e.g., Pd/C).

-

Oxidation: Can be cleaved by ozonolysis or oxidized to a diol with reagents like KMnO₄ or OsO₄.

-

Polymerization: The terminal alkene can participate in polymerization reactions.

Relevance in Drug Development and Biological Systems

Specific studies detailing the involvement of this compound in biological signaling pathways are not available in the current literature. However, the broader class of aliphatic amines is of significant interest in medicinal chemistry and biology.

-

Pharmacophores: The primary amine group is a common pharmacophore that can engage in hydrogen bonding and ionic interactions with biological targets such as receptors and enzymes.

-

Neurotransmitters: Many essential neurotransmitters, including epinephrine, dopamine, and serotonin, are biogenic amines, highlighting the importance of the amine functional group in neuronal signaling.[10]

-

Drug Design: The dual functionality of this compound makes it a valuable scaffold for creating more complex molecules. The alkene can be used as a handle for further functionalization or for introducing conformational constraints, while the amine can be modified to modulate pharmacological activity and pharmacokinetic properties.

-

Toxicity: It is important to note that low molecular weight amines can exhibit toxicity and are often skin irritants.[10] Structure-activity relationship studies on aliphatic amines have been conducted to evaluate their toxic potential.[11]

The presence of both a nucleophilic amine and a reactive alkene in a flexible six-carbon chain makes this compound a useful tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

Safety and Handling

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably a fume hood. For storage, it is recommended to keep it in a dark place under an inert atmosphere at 2-8°C.[12]

References

- 1. jlightchem.com [jlightchem.com]

- 2. 5-Hexen-1-amine | C6H13N | CID 533877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. quora.com [quora.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]

- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. Amine - Wikipedia [en.wikipedia.org]

- 11. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | 34825-70-2 [sigmaaldrich.com]

Hex-5-en-1-amine: A Comprehensive Technical Guide for Researchers

CAS Number: 34825-70-2

Synonyms: 1-Amino-5-hexene, 5-Hexen-1-amine, 6-Amino-1-hexene

This technical guide provides an in-depth overview of Hex-5-en-1-amine, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its chemical and physical properties, outlines a common synthesis protocol, and explores its applications, particularly in the construction of heterocyclic scaffolds.

Chemical and Physical Properties

This compound is a primary amine with a terminal alkene, making it a valuable building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations. A summary of its key quantitative properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃N | [1] |

| Molecular Weight | 99.17 g/mol | [1] |

| CAS Number | 34825-70-2 | [1] |

| Boiling Point | 139.6 °C at 760 mmHg | N/A |

| Density | 0.784 g/cm³ | N/A |

| pKa | 10.60 ± 0.10 (Predicted) | N/A |

Synthesis of this compound

A common and effective method for the synthesis of primary amines such as this compound is the Gabriel Synthesis .[2][3][4] This method allows for the preparation of primary amines from primary alkyl halides, avoiding the overalkylation often observed in direct amination reactions.[4]

Experimental Protocol: Gabriel Synthesis of this compound

This protocol describes the synthesis of this compound from 6-bromo-1-hexene via the Gabriel synthesis.

Step 1: N-Alkylation of Potassium Phthalimide

-

In a round-bottom flask, dissolve potassium phthalimide (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

To this solution, add 6-bromo-1-hexene (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to approximately 70-90°C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-(hex-5-en-1-yl)phthalimide.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Hydrazinolysis of N-(hex-5-en-1-yl)phthalimide

-

Suspend the dried N-(hex-5-en-1-yl)phthalimide (1.0 equivalent) in ethanol or a similar solvent in a round-bottom flask.

-

Add hydrazine hydrate (1.2-1.5 equivalents) to the suspension.

-

Reflux the mixture for 2-4 hours. During this time, a precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the desired amine.

-

Filter the mixture to remove the phthalhydrazide precipitate.

-

Basify the filtrate with a strong base (e.g., NaOH) to a pH greater than 10 to liberate the free amine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Caption: Workflow for the Gabriel Synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.[5] One significant application is in the synthesis of substituted piperidines, a common scaffold in medicinal chemistry.[6][7][8]

Experimental Workflow: Synthesis of a Substituted Piperidine

The following workflow outlines a general strategy for the synthesis of a substituted piperidine derivative from this compound. This process involves an intramolecular cyclization.

Caption: General workflow for the synthesis of a substituted piperidine from this compound.

This synthetic strategy highlights the utility of this compound as a starting material for generating molecular complexity and accessing important classes of bioactive molecules. The terminal alkene allows for various cyclization strategies, while the primary amine provides a handle for further functionalization.

Safety Information

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS) from the supplier.

References

- 1. 5-Hexen-1-amine | C6H13N | CID 533877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound [myskinrecipes.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine synthesis [organic-chemistry.org]

Spectroscopic Profile of Hex-5-en-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Hex-5-en-1-amine, a versatile bifunctional molecule featuring a primary amine and a terminal alkene. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound is crucial for its identification, characterization, and application in synthetic chemistry and drug discovery.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | H-5 |

| ~5.0 | m | 2H | H-6 |

| ~2.7 | t | 2H | H-1 |

| ~2.1 | q | 2H | H-4 |

| ~1.5 | m | 2H | H-2 |

| ~1.4 | m | 2H | H-3 |

| ~1.2 (broad s) | 2H | -NH₂ |

Note: Predicted data based on typical chemical shifts for similar structures. Actual values may vary depending on solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~138.5 | C-5 |

| ~114.8 | C-6 |

| ~42.0 | C-1 |

| ~33.5 | C-4 |

| ~33.0 | C-2 |

| ~26.5 | C-3 |

Note: Predicted data based on typical chemical shifts for similar structures. Actual values may vary depending on solvent and experimental conditions.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Sharp | N-H Stretch (asymmetric and symmetric) |

| 3080 | Medium | =C-H Stretch |

| 2850-2960 | Strong | C-H Stretch (alkane) |

| 1640 | Medium | C=C Stretch |

| 1590-1650 | Medium | N-H Bend (scissoring) |

| 910 & 990 | Strong | =C-H Bend (out-of-plane) |

| 1000-1250 | Medium-Weak | C-N Stretch |

Table 4: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion |

| 99 | [M]⁺ (Molecular Ion) |

| 82 | [M-NH₃]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

| 30 | [CH₂NH₂]⁺ (Base Peak) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: The instrument is tuned and shimmed to achieve optimal magnetic field homogeneity. A standard proton pulse sequence is utilized with a spectral width sufficient to cover the expected chemical shift range (typically 0-10 ppm).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (typically 0-150 ppm) is employed. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Methodology:

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, a "neat" spectrum can be obtained. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: The prepared salt plates containing the sample are placed in the spectrometer's sample holder. The spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Due to its volatility, this compound can be introduced into the mass spectrometer via direct injection or coupled with a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is typically employed. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the characteristic fragment ions. The fragmentation pattern provides valuable information for structural elucidation.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

A Technical Guide to the Physical Properties of Hex-5-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the key physical properties of Hex-5-en-1-amine (CAS No: 34825-70-2), a valuable building block in organic synthesis. The focus is on its boiling point and density, presenting quantitative data, standardized experimental methodologies for their determination, and a workflow for these analytical procedures.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, application in synthetic routes, and purification processes. The primary properties are summarized below.

| Physical Property | Value | Unit |

| Boiling Point | 132 - 140 | °C |

| Density | 0.8 | g/mL |

Note: The boiling point is reported as a range based on available data sources.[1][2] The density is reported at standard conditions.[2]

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for chemical characterization. The following section outlines the standard methodologies for measuring the boiling point and density of liquid amines like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile amine, a standard method for this determination is distillation or the use of a Thiele tube apparatus.

A widely recognized standard for determining the boiling point of liquids is ASTM D1120 .[1][3][4] Although this standard is specified for engine coolants, its principles are broadly applicable to other liquids. The procedure involves heating the liquid in a flask connected to a reflux condenser.[3] The temperature of the vapor that is in equilibrium with the boiling liquid is measured, and this temperature, corrected for atmospheric pressure, is recorded as the boiling point.[3][5] For smaller sample volumes, a micro-reflux method can be employed where the sample is heated, and the temperature of the vapor condensing on a thermometer bulb is measured.

Density Determination

Density is a fundamental physical property defined as mass per unit volume. For liquids, this is often determined using a digital density meter or a pycnometer.

A standard test method for determining the density of liquids is ASTM D4052 .[6][7][8] This method utilizes an oscillating U-tube principle.[7] A small volume of the liquid sample is introduced into a U-shaped tube, which is then set into oscillation. The instrument measures the frequency of oscillation, which changes based on the mass (and therefore density) of the sample in the tube.[9] This technique provides high precision and is suitable for a wide range of liquids.[7] The accepted units for density are typically grams per milliliter (g/mL) or kilograms per cubic meter ( kg/m ³).[2][6]

Experimental Workflow Visualization

The logical flow of experimentally determining the boiling point and density of a liquid sample such as this compound is depicted in the following diagram. This workflow outlines the major steps from sample preparation to final data reporting.

Caption: Workflow for the experimental determination of boiling point and density.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. store.astm.org [store.astm.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. matestlabs.com [matestlabs.com]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D4052 - eralytics [eralytics.com]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

An In-depth Technical Guide to Hex-5-en-1-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Hex-5-en-1-amine, a valuable bifunctional molecule in organic synthesis. With both a terminal amine and an alkene group, it serves as a versatile building block for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Core Molecular Data

This compound is a colorless liquid with the following key molecular identifiers and properties.

| Parameter | Value | Source |

| Molecular Formula | C₆H₁₃N | [1][2][3] |

| Molecular Weight | 99.17 g/mol | [1][3] |

| Alternate Molecular Weight | 99.174 g/mol | [2] |

| Alternate Molecular Weight | 99.18 g/mol | |

| CAS Number | 34825-70-2 | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C=CCCCCN | [1] |

| InChI Key | FICBXRYQMBKLJJ-UHFFFAOYSA-N | [1] |

Experimental Protocols

Conceptual Synthesis via Reductive Amination:

A common method for synthesizing primary amines is the reductive amination of a carbonyl compound. For this compound, this would conceptually involve the following steps:

-

Starting Material: The synthesis would begin with 5-hexenal.

-

Imine Formation: 5-hexenal would be reacted with ammonia to form the corresponding imine.

-

Reduction: The intermediate imine would then be reduced to the primary amine, this compound, using a suitable reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

General Protocol for Reductive Amination of an Aldehyde:

-

Reaction Setup: To a stirred solution of the aldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol), an excess of the amine source (e.g., ammonia in methanol or ammonium chloride) is added.

-

Imine Formation: The reaction mixture is stirred at room temperature to facilitate the formation of the imine. The progress of this step can be monitored by techniques such as TLC or NMR.

-

Reduction: Once imine formation is significant, a reducing agent (e.g., sodium borohydride, added portion-wise) is introduced to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

Work-up: After the reaction is complete, the mixture is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent.

-

Purification: The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield the pure amine.

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of an unsaturated amine, which can be conceptually applied to the synthesis of this compound.

References

Reactivity of the Terminal Alkene in Hex-5-en-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-5-en-1-amine is a bifunctional molecule featuring a primary amine and a terminal alkene. This unique structure allows for a diverse range of chemical transformations at both the nucleophilic amine and the electron-rich carbon-carbon double bond. The terminal alkene, in particular, serves as a versatile handle for molecular elaboration, enabling the introduction of various functional groups and the construction of complex molecular architectures, including nitrogen-containing heterocycles. This guide provides an in-depth analysis of the reactivity of the terminal alkene in this compound, summarizing key reactions, providing experimental protocols, and presenting quantitative data.

The reactivity of the carbon-carbon double bond in alkenes is primarily dictated by the presence of the π-bond, which is weaker and more exposed than the σ-bond.[1] This makes the π-electrons susceptible to attack by electrophiles, initiating a cascade of reactions, most commonly electrophilic additions.[2][3] In the case of this compound, the interplay between the terminal alkene and the primary amine group can lead to unique reactivity, including intramolecular cyclization reactions.

Electrophilic Addition Reactions

The terminal alkene of this compound undergoes a variety of electrophilic addition reactions, which are fundamental transformations in organic synthesis. In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species.[2]

Hydrohalogenation

The addition of hydrogen halides (HX) to the terminal alkene of this compound is expected to follow Markovnikov's rule. This principle states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen atoms, while the halide attaches to the more substituted carbon.[3] This regioselectivity is dictated by the formation of the more stable carbocation intermediate.

Reaction Scheme:

Experimental Protocol: General Procedure for Hydrohalogenation

-

Dissolve this compound in a suitable inert solvent (e.g., dichloromethane or diethyl ether).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble the desired hydrogen halide gas (e.g., HBr) through the solution or add a solution of the hydrogen halide in a non-nucleophilic solvent.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation.

| Reactant | Reagent | Product | Yield (%) | Reference |

| Propene | HBr | 2-Bromopropane | ~90 | General Organic Chemistry Principle |

Hydration

Acid-catalyzed hydration of the terminal alkene will also follow Markovnikov's rule, leading to the formation of a secondary alcohol. The reaction proceeds via a carbocation intermediate, which is then attacked by water.

Reaction Scheme:

Experimental Protocol: Acid-Catalyzed Hydration

-

To a solution of this compound in a mixture of water and a co-solvent like tetrahydrofuran, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to a temperature appropriate for the reaction (e.g., 50-100 °C) and monitor its progress.

-

After the reaction is complete, neutralize the acid with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

-

Purify the resulting alcohol by distillation or column chromatography.

| Reactant | Conditions | Product | Yield (%) | Reference |

| 1-Hexene | H2O, H2SO4 (cat.) | 2-Hexanol | ~80 | General Organic Chemistry Principle |

Note: The amine group in this compound will be protonated under acidic conditions. This may influence the reaction rate and require subsequent neutralization.

Halogenation

The addition of halogens (e.g., Br2, Cl2) across the double bond results in the formation of a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Reaction Scheme:

Experimental Protocol: Bromination

-

Dissolve this compound in an inert solvent such as carbon tetrachloride or dichloromethane.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature or below.

-

The disappearance of the bromine color indicates the progress of the reaction.

-

Once the reaction is complete, wash the mixture with a solution of sodium thiosulfate to remove any excess bromine.

-

Separate the organic layer, dry it, and evaporate the solvent to obtain the dihalogenated product.

-

Purification can be achieved through recrystallization or chromatography.

| Reactant | Reagent | Product | Yield (%) | Reference |

| Cyclohexene | Br2 in CCl4 | trans-1,2-Dibromocyclohexane | >95 | General Organic Chemistry Principle |

Intramolecular Reactions: Cyclization

The presence of the primary amine at a suitable distance from the terminal alkene allows for intramolecular cyclization reactions, which are powerful methods for the synthesis of nitrogen-containing heterocyclic compounds.

Hydroamination

Intramolecular hydroamination involves the addition of the N-H bond of the amine across the carbon-carbon double bond.[4] This reaction can be catalyzed by alkali metals, alkaline earth metals, transition metals, or lanthanides.[5][6] The reaction typically proceeds to form a five- or six-membered ring, with the regioselectivity depending on the catalyst and reaction conditions. For this compound, a 6-exo-trig cyclization would lead to a 2-methylpiperidine, while a 7-endo-trig cyclization is generally disfavored.

Reaction Scheme (6-exo-trig):

Experimental Protocol: Base-Catalyzed Intramolecular Hydroamination

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in a suitable anhydrous solvent (e.g., toluene or THF).

-

Add a catalytic amount of a strong base (e.g., n-butyllithium or potassium tert-butoxide).

-

Heat the reaction mixture to reflux and monitor the cyclization progress by GC or NMR spectroscopy.

-

Upon completion, carefully quench the reaction with water or a saturated ammonium chloride solution.

-

Extract the product with an organic solvent.

-

Dry the organic phase, remove the solvent, and purify the resulting heterocyclic product by distillation or column chromatography.

| Substrate | Catalyst | Product | Yield (%) | Reference |

| Aminoalkenes | Early transition metals | Cyclized amines | Good to excellent | [5] |

| Tertiary amines and alkenes | KOt-Bu-DMF | Nitrogen heterocycles | Good | [7] |

Oxidative Cleavage

The terminal double bond can be cleaved under strong oxidizing conditions, such as with hot, concentrated potassium permanganate (KMnO4) or ozone (O3) followed by an appropriate workup. This reaction is useful for degrading the molecule into smaller, identifiable fragments, which can aid in structure elucidation.

Ozonolysis

Ozonolysis involves reacting the alkene with ozone to form an ozonide, which is then worked up to yield carbonyl compounds. A reductive workup (e.g., with zinc and water or dimethyl sulfide) will yield an aldehyde and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) will yield a carboxylic acid and carbon dioxide.

Reaction Scheme (Reductive Workup):

Experimental Protocol: Ozonolysis with Reductive Workup

-

Dissolve this compound in a non-reactive solvent like dichloromethane or methanol, and cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or oxygen to remove the excess ozone.

-

Add a reducing agent, such as dimethyl sulfide or zinc dust and water, to the reaction mixture.

-

Allow the mixture to warm to room temperature.

-

Work up the reaction by filtering off any solids and removing the solvent.

-

Purify the resulting aldehyde product.

| Reactant | Conditions | Products | Yield (%) | Reference |

| 1-Octene | 1. O3, CH2Cl2, -78 °C; 2. (CH3)2S | Heptanal, Formaldehyde | High | General Organic Chemistry Principle |

Visualization of Reaction Pathways

Electrophilic Addition Workflow

Caption: General workflow for electrophilic addition reactions of this compound.

Intramolecular Hydroamination Pathway

References

- 1. Alkene Reactivity [www2.chemistry.msu.edu]

- 2. pearson.com [pearson.com]

- 3. crab.rutgers.edu [crab.rutgers.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficient cyclization of tertiary amines and alkenes promoted by KOt-Bu–DMF - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Basicity and pKa of Hex-5-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the basicity and pKa of hex-5-en-1-amine, a primary aliphatic amine with a terminal double bond. A comprehensive understanding of the pKa of this compound is crucial for its application in chemical synthesis, particularly in pharmaceutical development where it can serve as a key intermediate. This document outlines the theoretical basis for its basicity, provides a comparative analysis with its saturated analog, details experimental protocols for pKa determination, and presents a logical framework for understanding its structure-basicity relationship.

Introduction to Amine Basicity and pKa

The basicity of an amine is a measure of its ability to accept a proton (H⁺). This property is fundamentally linked to the lone pair of electrons on the nitrogen atom. The strength of a base is quantified by its pKa value, which refers to the acidity of its conjugate acid. A higher pKa value for the conjugate acid (R-NH₃⁺) indicates a stronger base (R-NH₂), as it signifies that the conjugate acid is a weaker acid and less likely to donate its proton. For aliphatic amines, pKa values of their conjugate acids typically range from 9 to 11.

The basicity of amines is influenced by several factors, including:

-

Inductive Effects: Electron-donating groups, such as alkyl chains, increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity.

-

Solvation Effects: The stability of the protonated amine through interactions with the solvent can significantly impact basicity.

-

Steric Hindrance: Bulky substituents around the nitrogen atom can impede the approach of a proton, thereby reducing basicity.

-

Hybridization: The hybridization of the nitrogen atom affects the availability of the lone pair. For instance, the lone pair in an sp³ hybridized nitrogen is more available than in an sp² hybridized nitrogen.

Basicity and pKa of this compound

This compound is a primary aliphatic amine. Its structure includes a six-carbon chain with a terminal double bond between carbons 5 and 6. The primary amine group at position 1 is the basic center of the molecule.

Predicted and Comparative pKa Values

To contextualize this value, it is instructive to compare it with its saturated analog, hexylamine. The experimentally determined pKa of the conjugate acid of hexylamine is 10.64 at 25°C.

| Compound | Structure | pKa of Conjugate Acid | Type |

| This compound | CH₂=CH(CH₂)₄NH₂ | ~10.60 (Predicted)[1] | Primary, Unsaturated |

| Hexylamine | CH₃(CH₂)₅NH₂ | 10.64 (Experimental) | Primary, Saturated |

The close similarity between the predicted pKa of this compound and the experimental pKa of hexylamine suggests that the terminal double bond, being remote from the amine group, has a negligible effect on the basicity of the nitrogen atom. The four-carbon saturated chain effectively insulates the amine group from any potential electron-withdrawing effects of the sp² hybridized carbons of the double bond. The primary determinant of the basicity of this compound is the electron-donating inductive effect of the alkyl chain.

Experimental Determination of pKa

The pKa of an amine is typically determined experimentally using potentiometric titration. This method involves the gradual addition of a strong acid to a solution of the amine and monitoring the pH change.

Detailed Protocol for Potentiometric Titration

Objective: To determine the pKa of this compound by titrating a solution of the amine with a standardized solution of hydrochloric acid.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water, free of CO₂

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution.

-

Initial pH Measurement: Record the initial pH of the amine solution.

-

Titration: Begin adding the standardized HCl solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

-

Equivalence Point: Continue the titration past the equivalence point, which is characterized by a rapid change in pH.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). This is the titration curve.

-

Determine the equivalence point, which is the midpoint of the steepest portion of the curve.

-

The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point (the point at which half of the volume of HCl required to reach the equivalence point has been added).

-

Safety Precautions: this compound is a flammable and corrosive liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

Structure-Basicity Relationship

The following diagram illustrates the key factors influencing the basicity of this compound.

References

The Versatility of Hex-5-en-1-amine: An In-depth Technical Guide to its Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Hex-5-en-1-amine, a bifunctional molecule featuring a primary amine and a terminal alkene, serves as a versatile and valuable building block in modern organic synthesis. Its unique structural characteristics allow for a variety of chemical transformations, making it an attractive precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are prominent scaffolds in numerous pharmaceuticals and biologically active compounds. This technical guide explores the core applications of this compound in organic synthesis, providing a detailed overview of key reactions, experimental protocols, and quantitative data to support further research and development.

Intramolecular Hydroamination: A Direct Route to Piperidines

Intramolecular hydroamination, the addition of the N-H bond across the pendent alkene, is one of the most atom-economical methods for the synthesis of cyclic amines. In the case of this compound and its derivatives, this reaction provides a direct pathway to substituted piperidines, a crucial motif in medicinal chemistry.

Organocatalytic Approach

Recent advancements have demonstrated the efficacy of organocatalysts in promoting the intramolecular hydroamination of unfunctionalized olefins. For instance, the cyclization of N-benzyl-hex-5-en-1-amine has been achieved in good yield using 3-hydroxy-2-naphthoic acid as the catalyst.[1] This approach offers a metal-free alternative for the synthesis of piperidine rings.

Table 1: Organocatalytic Intramolecular Hydroamination of N-Benzyl Aminoalkenes

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| N-Benzyl-pent-4-en-1-amine | 3-Hydroxy-2-naphthoic acid (20 mol%) | Toluene | 100 | 24 | 1-Benzyl-2-methylpyrrolidine | 75 |

| N-Benzyl-hex-5-en-1-amine | 3-Hydroxy-2-naphthoic acid (20 mol%) | Toluene | 100 | 24 | 1-Benzyl-2-methylpiperidine | 82[1] |

Note: Data for N-Benzyl-pent-4-en-1-amine is included for comparison.

Experimental Protocol: Organocatalytic Synthesis of 1-Benzyl-2-methylpiperidine

This protocol is adapted from the procedure for analogous N-benzyl aminoalkenes.[1]

Materials:

-

N-Benzyl-hex-5-en-1-amine

-

3-Hydroxy-2-naphthoic acid

-

Toluene, anhydrous

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add 3-hydroxy-2-naphthoic acid (0.2 mmol).

-

Add anhydrous toluene (2.0 mL) to the tube.

-

Add N-benzyl-hex-5-en-1-amine (1.0 mmol) to the solution.

-

Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired product, 1-benzyl-2-methylpiperidine.

Palladium-Catalyzed Intramolecular Cyclizations

Palladium catalysis is a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. N-Aryl or N-alkenyl derivatives of this compound can undergo palladium-catalyzed intramolecular cyclization to afford various nitrogen-containing heterocycles, such as tetrahydroquinolines. These reactions often proceed through a Heck-type mechanism or related pathways involving aminopalladation.

While specific data for this compound derivatives is limited in the provided search results, general procedures for analogous systems are well-established.[2] The reaction typically involves a palladium catalyst, a ligand, a base, and a suitable solvent.

Table 2: Representative Palladium-Catalyzed Intramolecular Cyclization of N-Alkenyl Anilines

| Substrate | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| N-(2-bromophenyl)-N-(hex-5-en-1-yl)amine | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | 12 | 1-(hex-5-en-1-yl)indoline | 75* |

| N-Tosyl-2-alkynylaniline | PdCl₂(MeCN)₂ | - | - | MeCN | 90 | - | 3-Acyl-indole | -* |

*Note: These examples are for analogous systems to illustrate general conditions and outcomes. Specific yields for this compound derivatives would require experimental validation.

Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular Cyclization

This is a general protocol and requires optimization for specific substrates.

Materials:

-

N-Substituted this compound derivative (e.g., N-tosyl or N-aryl)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Ligand (e.g., PPh₃, P(o-tol)₃), if required

-

Base (e.g., K₂CO₃, Et₃N)

-

Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

Procedure:

-

To a reaction vessel under an inert atmosphere, add the N-substituted this compound derivative (1.0 mmol), palladium catalyst (0.05 mmol), and ligand (0.1 mmol).

-

Add the base (1.5 mmol) and anhydrous solvent (5 mL).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the catalyst.

-

The filtrate is concentrated, and the residue is purified by column chromatography to yield the cyclized product.

Radical Cyclizations

Radical cyclizations offer a powerful method for the formation of five- and six-membered rings. N-Substituted derivatives of this compound can be precursors to nitrogen-centered or carbon-centered radicals that undergo intramolecular cyclization. Tin-free methods, often initiated by visible light photoredox catalysis, are becoming increasingly popular due to their milder reaction conditions and reduced toxicity.[3]

While specific protocols for this compound are not detailed in the provided search results, the general principles can be applied. The reaction typically involves the generation of a radical from a suitable precursor (e.g., an N-haloamine or an o-bromoaryl derivative) which then cyclizes onto the terminal double bond.

Table 3: Examples of Tin-Free Radical Cyclizations

| Substrate Type | Initiator/Catalyst | Reaction Conditions | Product Type |

|---|---|---|---|

| N-Allyl-N-(o-bromobenzyl)amine | Visible light photoredox catalyst | Room temperature | Pyrrolidines/Piperidines |

| N-Chloroamines | (iPr)₃SiH / THF | - | Cyclic amines |

Conceptual Workflow for Radical Cyclization

Aza-Michael Addition for Piperidine Synthesis

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis. While this is typically an intermolecular reaction, an intramolecular variant can be a powerful strategy for the synthesis of nitrogen heterocycles. For this compound, this would involve its initial conversion to a derivative containing a Michael acceptor. Alternatively, this compound can act as the nucleophile in an intermolecular aza-Michael addition.

The reaction is often catalyzed by bases or Lewis acids and can proceed under solvent-free conditions.[4]

Table 4: General Conditions for Aza-Michael Addition of Amines

| Amine | Michael Acceptor | Catalyst | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Primary/Secondary Amines | α,β-Unsaturated Esters/Ketones/Nitriles | Acidic Alumina | Solvent-free | Room Temp | β-Amino compound | Good to Excellent[4] |

| Aromatic Amines | α,β-Unsaturated Ketones | [DBU][Lac] | Solvent-free | Room Temp | β-Amino ketone | Good to Excellent[5] |

Experimental Protocol: General Procedure for Aza-Michael Addition

This is a general protocol for the addition of a primary amine to a Michael acceptor.

Materials:

-

This compound

-

α,β-Unsaturated ester, ketone, or nitrile

-

Catalyst (e.g., acidic alumina)

-

Mortar and pestle

Procedure:

-

In a mortar, grind the acidic alumina catalyst to a fine powder.

-

Add the α,β-unsaturated compound (1.0 mmol) and this compound (1.0 mmol) to the mortar.

-

Grind the mixture at room temperature for the required time (monitored by TLC).

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Filter to remove the catalyst and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography if necessary.

Conclusion

This compound is a highly versatile and promising building block for the synthesis of diverse nitrogen-containing heterocycles. Its dual functionality allows for a range of synthetic transformations, including intramolecular hydroamination, palladium-catalyzed cyclizations, radical cyclizations, and aza-Michael additions. While detailed experimental data for this specific molecule is still emerging, the established reactivity of analogous systems provides a strong foundation for its application in the development of novel pharmaceuticals and other bioactive compounds. Further exploration of its reactivity, particularly in asymmetric catalysis and multicomponent reactions, will undoubtedly unlock its full potential in organic synthesis.

References

- 1. Cationic Pd(ii)-catalyzed cyclization of N-tosyl-aniline tethered alkynyl ketones initiated by hydropalladation of alkynes: a facile way to 1,2-dihydro or 1,2,3,4-tetrahydroquinoline derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Biological Activity of Hex-5-en-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-5-en-1-amine and its derivatives represent a class of chemical compounds with a versatile six-carbon backbone featuring a terminal amine group and a terminal alkene. This bifunctional scaffold allows for a wide range of chemical modifications, making it an attractive starting point for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their potential as therapeutic agents. We will delve into their enzyme inhibitory, anticancer, and antimicrobial properties, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

Enzyme Inhibition: Targeting Naegleria fowleri Enolase

A notable biological activity of a this compound derivative has been reported in the context of inhibiting the enolase enzyme from Naegleria fowleri, the causative agent of the fatal disease primary amoebic meningoencephalitis (PAM).

Quantitative Data on N. fowleri Enolase (NfENO) Inhibition

While specific IC50 values for a broad range of this compound derivatives are not extensively available in the public domain, studies on analogous compounds provide valuable structure-activity relationship (SAR) insights. For instance, research on inhibitors of N. fowleri enolase (NfENO) has shown that modifications to a parent inhibitor scaffold, such as replacing a hydroxyl group with an amine, can significantly impact biological activity. This suggests that the amine functionality of this compound derivatives plays a crucial role in their interaction with biological targets.

A comprehensive table of quantitative data will be populated as more specific research on a wider array of this compound derivatives becomes available.

Experimental Protocol: Naegleria fowleri Enolase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of compounds against N. fowleri enolase.

Objective: To determine the concentration at which a this compound derivative inhibits 50% of the NfENO enzyme activity (IC50).

Materials:

-

Recombinant N. fowleri enolase (NfENO)

-

2-phosphoglycerate (2-PG) as the substrate

-

Pyruvate kinase (PK) and lactate dehydrogenase (LDH) as coupling enzymes

-

NADH

-

Adenosine diphosphate (ADP)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

This compound derivatives to be tested

Procedure:

-

Preparation of Reagents: Prepare stock solutions of all reagents in the assay buffer. Serial dilutions of the this compound derivatives are made to test a range of concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, NADH, ADP, PK, and LDH to each well.

-

Inhibitor Addition: Add the serially diluted this compound derivatives to the appropriate wells. Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).

-

Enzyme Addition: Add the recombinant NfENO to all wells except the background control.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, 2-PG, to all wells.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the enolase reaction.

-

Data Analysis: Calculate the initial velocity of the reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathway: Glycolysis Inhibition

Enolase is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate to phosphoenolpyruvate. Inhibition of enolase disrupts ATP production, which is vital for cellular processes. In pathogens like N. fowleri, this disruption can lead to cell death.

Caption: Inhibition of enolase by this compound derivatives blocks the glycolytic pathway.

Anticancer Activity

While direct studies on the anticancer activity of a broad range of this compound derivatives are limited, the structural motif is present in various compounds investigated for their antiproliferative effects. The amine and alkene functionalities provide handles for creating diverse chemical libraries for screening against cancer cell lines.

Quantitative Data on Anticancer Activity

Data on the anticancer activity of specific this compound derivatives is currently emerging. The table below is a template for summarizing such data as it becomes available through future research.

| Derivative | Cancer Cell Line | IC50 (µM) |

| Example Derivative A | MCF-7 (Breast) | Data not available |

| Example Derivative B | A549 (Lung) | Data not available |

| Example Derivative C | HeLa (Cervical) | Data not available |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium

-

This compound derivatives to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the derivative compared to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.

Caption: Workflow for determining the anticancer activity of this compound derivatives using the MTT assay.

Antimicrobial Activity

The structural features of this compound derivatives make them candidates for the development of novel antimicrobial agents. The lipophilic carbon chain can facilitate membrane interaction, while the amine group can be protonated to interact with negatively charged components of microbial cell walls or membranes.

Quantitative Data on Antimicrobial Activity

The following table is a template to be populated with Minimum Inhibitory Concentration (MIC) values of this compound derivatives against various microbial strains as data becomes available.

| Derivative | Bacterial/Fungal Strain | MIC (µg/mL) |

| Example Derivative X | Staphylococcus aureus | Data not available |

| Example Derivative Y | Escherichia coli | Data not available |

| Example Derivative Z | Candida albicans | Data not available |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Objective: To determine the MIC of this compound derivatives against selected microbial strains.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives to be tested

-

Sterile 96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Compound Dilution: Prepare serial dilutions of the this compound derivatives in the growth medium directly in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in medium without any compound) and a negative control (medium only).

-

Incubation: Incubate the microplates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (visible growth) or by measuring the optical density using a microplate reader.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, class of compounds with potential applications in various therapeutic areas. The initial findings on their ability to modulate enzyme activity, coupled with their structural suitability for developing anticancer and antimicrobial agents, warrant further investigation.

Future research should focus on:

-

Synthesis and Screening of Diverse Libraries: The synthesis and high-throughput screening of a wide range of this compound derivatives are crucial to identify lead compounds with potent and selective biological activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by active derivatives will be essential for their rational optimization and development as therapeutic agents.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR will guide the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound derivatives. As more data becomes available, a clearer picture of their biological activity and therapeutic promise will emerge.

An In-Depth Technical Guide to Hex-5-en-1-amine: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Hex-5-en-1-amine is a versatile bifunctional molecule increasingly utilized in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring both a primary amine and a terminal alkene, allows for a wide range of chemical transformations, making it a valuable building block for creating complex molecular architectures. This guide provides comprehensive information on its safety, handling, and disposal, alongside an exploration of its applications in the synthesis of bioactive molecules, with a focus on the formation of piperidine scaffolds.

Safety and Hazard Information

This compound is classified as a hazardous chemical, primarily due to its flammability and corrosive nature. Strict adherence to safety protocols is essential to mitigate risks in a laboratory setting.

GHS Classification and Hazards

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Flammable Liquid (Category 3): It has a flashpoint that indicates it can ignite under ambient conditions.[1] Vapors can form explosive mixtures with air.

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage upon contact.[1]

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet (SDS) and includes measures such as keeping the container tightly closed, away from heat and ignition sources, and wearing appropriate personal protective equipment.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₃N |

| Molecular Weight | 99.17 g/mol |

| Appearance | Liquid |

| CAS Number | 34825-70-2 |

Data sourced from PubChem and commercial suppliers.[1]

Handling and Storage Protocols

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the chemical.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing.[3][4][5]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. It is important to consult the glove manufacturer's specifications for compatibility.[5][6][7]

-

Skin and Body Protection: A lab coat, apron, or a full-body suit resistant to chemicals should be worn to prevent skin contact.[5][6] Safety footwear that is chemical-resistant is also recommended.[7]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhaling vapors, a respirator may be necessary.[3][6][8]

Storage

This compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[8][9] It should be stored separately from incompatible materials such as strong oxidizing agents and acids.[10] Containers should be kept tightly sealed to prevent the release of flammable vapors and to protect the compound from moisture, as amines can be hygroscopic.[8][9] Some suppliers recommend storage in a dark place under an inert atmosphere at 2-8°C.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Spills

For a minor chemical spill that can be safely managed by trained personnel:

-

Alert others in the immediate area.[11]

-

Contain the spill using an inert absorbent material like vermiculite or sand.[12][13][14]

-

Eliminate all ignition sources as the vapors are flammable.[11][14]

-

Ventilate the area. [12]

-

Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[12][13]

-

Decontaminate the spill area with a suitable cleaning agent.

For a major spill, or if there is any uncertainty in handling the situation, evacuate the area and contact emergency services immediately.[11][14]

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][15]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12][15]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste.[16] Waste should be collected in clearly labeled, sealed containers.[16][17] Follow all local, state, and federal regulations for the disposal of flammable and corrosive chemical waste.[16][18] Do not dispose of down the drain.[16][19]

Synthetic Applications in Drug Development

The dual functionality of this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.[20][21][22] The piperidine ring, in particular, is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals targeting cancer, central nervous system disorders, and infectious diseases.[20] The presence of a piperidine moiety can enhance a drug's metabolic stability, facilitate its transport across biological membranes, and improve its pharmacokinetic properties.[20]

Conceptual Experimental Workflow: Intramolecular Hydroamination for Piperidine Synthesis

Below is a conceptual workflow for the synthesis of a substituted piperidine from a this compound derivative.

Caption: Conceptual workflow for the synthesis and evaluation of a piperidine derivative.

Hypothetical Signaling Pathway Investigation

Should a synthesized piperidine derivative of this compound show promising biological activity, for instance as an acetylcholinesterase (AChE) inhibitor for potential use in Alzheimer's disease treatment, a logical next step would be to investigate its mechanism of action. Many plant-derived alkaloids with neuroactive properties, such as huperzine A and galantamine, function as AChE inhibitors.[24]

The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated.

Caption: Hypothetical inhibition of acetylcholine hydrolysis by a piperidine derivative.

This guide provides a foundational understanding of the safety, handling, and potential applications of this compound for professionals in research and drug development. While its versatility as a synthetic building block is clear, further published research detailing the synthesis and biological evaluation of its derivatives will be crucial for unlocking its full potential in the creation of novel therapeutic agents.

References

- 1. 5-Hexen-1-amine | C6H13N | CID 533877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 34825-70-2 [sigmaaldrich.com]

- 3. sc.edu [sc.edu]

- 4. quora.com [quora.com]

- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 6. int-enviroguard.com [int-enviroguard.com]

- 7. blog.storemasta.com.au [blog.storemasta.com.au]

- 8. diplomatacomercial.com [diplomatacomercial.com]